Cas no 21027-33-8 (1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione)

1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione structure
21027-33-8 structure
Productnaam:1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
CAS-nummer:21027-33-8
MF:C11H15N3O8
MW:317.252103090286
CID:1397745
PubChem ID:167956

1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
    • 5-Amino-1,5-dideoxy-1-(1,2,3,4-tetrahydro-5-hydroxymethyl-2,4-dioxopyrimidin-1-yl)-β-D-allofuranuronic acid
    • .BETA.-D-ALLOFURANURONIC ACID, 5-AMINO-1,5-DIDEOXY-1-(3,4-DIHYDRO-5-(HYDROXYMETHYL)-2,4-DIOXO-1(2H)-PYRIMIDINYL)-
    • HY-114669
    • 21027-33-8
    • C3QC06JMRJ
    • CHEBI:201311
    • DTXSID60943323
    • CS-0063755
    • 5-Amino-1,5-dideoxy-1-(1,2,3,4-tetrahydro-5-hydroxymethyl-2,4-dioxopyrimidin-1-yl)-
    • UNII-C3QC06JMRJ
    • 1-(5-Amino-5-deoxyhexofuranuronosyl)-4-hydroxy-5-(hydroxymethyl)pyrimidin-2(1H)-one
    • A-D-allofuranuronic acid
    • pol yoxin c
    • (S)-2-amino-2-((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-(hydroxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)acetic acid
    • (2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
    • Julichrome Q(sub 1.3)
    • Julimycin C
    • AKOS040746242
    • Q27275152
    • (2S)-2-amino-2-[(2R, 3S, 4R, 5R)-3, 4-dihydroxy-5-[5-(hydroxymethyl)-2, 4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
    • 5-Amino-1,5-dideoxy-1-(1,2,3,4-tetrahydro-5-hydroxymethyl-2,4-dioxopyrimidin-1-yl)-beta-D-allofuranuronic acid
    • Inchi: InChI=1S/C11H15N3O8/c12-4(10(19)20)7-5(16)6(17)9(22-7)14-1-3(2-15)8(18)13-11(14)21/h1,4-7,9,15-17H,2,12H2,(H,19,20)(H,13,18,21)/t4-,5-,6+,7+,9+/m0/s1
    • InChI-sleutel: TZQKKPBFBDTCRN-AJDRIWCOSA-N
    • LACHT: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)N)O)O)CO

Berekende eigenschappen

  • Exacte massa: 317.086
  • Monoisotopische massa: 317.086
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 535
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 183Ų
  • XLogP3: -5.5

Experimentele eigenschappen

  • Dichtheid: 1.785
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.678
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.